3-(Chloromethyl)-4-fluoropyridine hydrochloride

Description

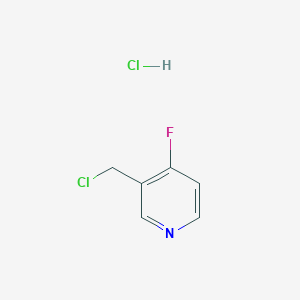

3-(Chloromethyl)-4-fluoropyridine hydrochloride (CAS: 2138287-10-0) is a halogenated pyridine derivative with a chloromethyl (-CH₂Cl) group at the 3-position and a fluorine atom at the 4-position of the pyridine ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis and agrochemical research. Its reactivity is driven by the chloromethyl group, which participates in nucleophilic substitution reactions, and the electron-withdrawing fluorine atom, which modulates the aromatic ring’s electronic properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(chloromethyl)-4-fluoropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURNHVXVQPTNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138287-10-0 | |

| Record name | 3-(chloromethyl)-4-fluoropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-fluoropyridine hydrochloride typically involves several steps:

Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at a temperature of 85-90°C.

Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.

Reduction: The ester is reduced to 3-pyridinemethanol.

Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce 3-(Chloromethyl)-4-fluoropyridine hydrochloride.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-4-fluoropyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative .

Scientific Research Applications

Organic Synthesis

3-(Chloromethyl)-4-fluoropyridine hydrochloride serves as an important intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions with various reagents such as amines and thiols, leading to the formation of more complex organic molecules. This property makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

This compound has been investigated for its potential pharmacological properties:

- Antimicrobial Properties : Studies indicate that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. For example, preliminary results show promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

- Enzyme Inhibition : The presence of fluorine enhances the compound's ability to interact with active sites of enzymes, making it a candidate for enzyme inhibitors. It has been studied for its potential to modulate neurotransmitter systems, influencing serotonin transport mechanisms which may have implications for treating mood disorders .

Antibacterial Efficacy

A comprehensive study evaluated the antibacterial properties of various pyridine derivatives, including 3-(Chloromethyl)-4-fluoropyridine hydrochloride. Results indicated that certain derivatives showed promising activity against resistant bacterial strains, suggesting potential therapeutic applications in treating infections resistant to conventional treatments.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |

|---|---|---|

| This Compound | TBD | TBD |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine | 0.41 | Micrococcus luteus |

| Other Derivatives | Varies | MRSA, VRE |

Pharmacological Evaluation

In another study focusing on pharmacological evaluation, researchers assessed the compound's efficacy in modulating neurotransmitter systems. The findings suggested that it could influence serotonin transport mechanisms, indicating potential applications in neuropsychiatric conditions.

Industrial Applications

In the industrial sector, 3-(Chloromethyl)-4-fluoropyridine hydrochloride is utilized in the production of agrochemicals and specialty chemicals due to its reactivity and ability to form covalent bonds with various biomolecules. Its unique structure allows it to serve as a precursor for developing novel compounds with specific biological activities .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-fluoropyridine hydrochloride involves its interaction with various molecular targets. The chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This reactivity is the basis for its use in drug development and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine derivatives with halogen and alkyl/aryl substituents are widely used in drug discovery and materials science. Below is a detailed comparison of 3-(chloromethyl)-4-fluoropyridine hydrochloride with structurally related compounds.

Substituent Position and Reactivity

- The absence of a chloromethyl group limits its utility in alkylation reactions, but the electron-withdrawing chlorine at the 4-position increases acidity at the 3-position .

- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3): The methoxy and methyl groups sterically hinder the chloromethyl group, reducing its reactivity in nucleophilic substitutions. However, the electron-donating methoxy group increases the ring’s basicity .

Halogen and Functional Group Variations

- 2-(Bromomethyl)-4-fluoropyridine hydrochloride : Bromine’s superior leaving-group ability compared to chlorine makes this compound more reactive in SN2 reactions. However, brominated analogs are often costlier and less stable under prolonged storage .

- 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride (CAS: DTXSID10467721): The additional methyl group at the 3-position enhances steric hindrance, slowing down reactions at the chloromethyl site. This compound is preferred in synthesizing bulky active pharmaceutical ingredients (APIs) .

Physicochemical Properties

Research Findings and Trends

Recent studies highlight the following trends:

- Synthetic Efficiency : 3-(Chloromethyl)-4-fluoropyridine hydrochloride outperforms brominated analogs in cost-effective large-scale syntheses, despite slightly slower reaction kinetics .

- Regioselectivity : Fluorine at the 4-position directs electrophilic substitutions to the 2- and 6-positions, a property exploited in designing selective inhibitors .

- Stability Concerns : Hydrochloride salts of chloromethylpyridines are prone to hydrolysis under acidic conditions, necessitating anhydrous handling .

Biological Activity

3-(Chloromethyl)-4-fluoropyridine hydrochloride is a heterocyclic compound characterized by its chloromethyl and fluorine substituents on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for developing new therapeutic agents and exploring its applications in various fields.

- Molecular Formula : C₆H₆ClFN·HCl

- Molecular Weight : 175.06 g/mol

- Structure : The compound features a pyridine ring with a chloromethyl group at the 3-position and a fluorine atom at the 4-position, contributing to its unique reactivity and biological interactions.

The biological activity of 3-(Chloromethyl)-4-fluoropyridine hydrochloride is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction may modulate enzyme activities or receptor functions, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar heterocyclic compounds demonstrate selective antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(Chloromethyl)-4-fluoropyridine hydrochloride | TBD | TBD |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine | 0.41 | Micrococcus luteus |

| Other derivatives | Varies | MRSA, VRE |

Enzyme Inhibition

3-(Chloromethyl)-4-fluoropyridine hydrochloride has been investigated for its potential as an enzyme inhibitor. The presence of the fluorine atom enhances the compound's ability to interact with active sites of enzymes, which can lead to improved potency in inhibiting specific biological pathways .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyridine derivatives, including 3-(Chloromethyl)-4-fluoropyridine hydrochloride, against resistant bacterial strains. Results indicated that certain derivatives showed promising activity against MRSA and VRE, suggesting potential therapeutic applications in treating resistant infections .

- Pharmacological Evaluation : In a pharmacological study, researchers assessed the compound's efficacy in modulating neurotransmitter systems. The findings suggested that it could influence serotonin transport mechanisms, which may have implications for mood disorders and other neuropsychiatric conditions .

Synthetic Routes

The synthesis of 3-(Chloromethyl)-4-fluoropyridine hydrochloride typically involves several steps:

- Oxidation : Starting from 3-methylpyridine, it is oxidized to form 3-picolinic acid.

- Esterification : The picolinic acid is esterified with methanol.

- Reduction : The ester undergoes reduction to yield 3-pyridinemethanol.

- Chlorination : Finally, chlorination with thionyl chloride produces the target compound.

These synthetic methods not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity.

Q & A

Q. What are the common synthetic routes for 3-(Chloromethyl)-4-fluoropyridine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation or substitution reactions on pyridine derivatives. For example:

- Chloromethylation : Reacting 4-fluoropyridine with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions.

- Hydrochloride Formation : Treating the intermediate with HCl gas in anhydrous solvents like dichloromethane .

Critical Parameters : - Temperature control (e.g., 0–5°C for HCl addition to prevent decomposition).

- Solvent polarity (polar aprotic solvents like DMF enhance substitution rates) .

- Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions to avoid side reactions (e.g., hydrolysis).

Q. How can researchers characterize 3-(Chloromethyl)-4-fluoropyridine hydrochloride using spectroscopic and computational methods?

Methodological Answer:

- NMR :

- Mass Spectrometry : Molecular ion peak at m/z 177.6 (C₆H₆ClFN⁺) with fragmentation patterns indicating loss of HCl .

- Computational Tools : Density Functional Theory (DFT) simulations to predict electronic properties (e.g., Fukui indices for nucleophilic attack sites) .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the chloromethyl group be optimized for diverse functionalization?

Methodological Answer:

- Reagent Selection :

- Amines (primary/secondary) in DMF at 60–80°C yield amine-functionalized derivatives.

- Thiols require milder conditions (e.g., EtOH, 25°C) to avoid oxidation .

- Kinetic vs. Thermodynamic Control :

- Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (80°C) promote disubstitution .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Q. How can contradictions in reported reaction yields or product distributions be systematically resolved?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature, reagent ratios). For example:

- A 2³ factorial design revealed that excess nucleophile (>1.5 eq.) in DMF maximizes substitution yields (>85%) .

- Mechanistic Probes :

- Isotopic labeling (e.g., D₂O quenching) to track proton transfer steps.

- In situ IR monitoring to detect intermediates (e.g., formation of pyridine N-oxide during oxidation) .

Q. What safety protocols are critical for handling 3-(Chloromethyl)-4-fluoropyridine hydrochloride, and how should waste be managed?

Methodological Answer:

- Handling :

- Waste Management :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.